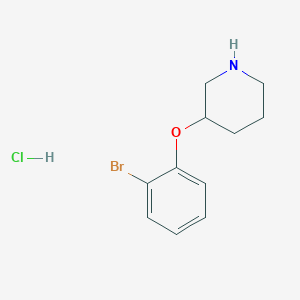

2-Bromophenyl 3-piperidinyl ether hydrochloride

Description

BenchChem offers high-quality 2-Bromophenyl 3-piperidinyl ether hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenyl 3-piperidinyl ether hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZLWVAOELPHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-18-2 | |

| Record name | Piperidine, 3-(2-bromophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"2-Bromophenyl 3-piperidinyl ether hydrochloride" basic properties

An In-depth Technical Guide to 3-(2-Bromophenoxy)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-Bromophenoxy)piperidine hydrochloride. While direct extensive research on this specific molecule is limited, this document synthesizes available data and provides expert-driven insights based on analogous compounds. The guide covers chemical identity, physicochemical properties, a proposed synthesis pathway, safety protocols, and a discussion of its potential applications in research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Introduction and Chemical Identity

The compound of interest, referred to as "2-Bromophenyl 3-piperidinyl ether hydrochloride," is more precisely identified by its IUPAC name, 3-(2-Bromophenoxy)piperidine hydrochloride . This nomenclature clarifies the molecular architecture: a 2-bromophenoxy moiety is attached to the third position of a piperidine ring, which is protonated to form the hydrochloride salt. This compound belongs to the class of aryl piperidinyl ethers, a structural motif present in numerous biologically active molecules. The bromophenyl group, combined with the piperidine heterocycle, suggests potential interactions with various biological targets, making it a compound of interest for medicinal chemistry and pharmacological research.

The free base form of this compound is identified as 3-(2-Bromophenoxy)piperidine .[1]

Physicochemical Properties

The fundamental physicochemical properties of the free base, 3-(2-Bromophenoxy)piperidine, are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C11H14BrNO | PubChem[1] |

| Molecular Weight | 256.14 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| Complexity | 177 | PubChem[1] |

For the hydrochloride salt, the molecular weight is 292.60 g/mol and the molecular formula is C11H15BrClNO.

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis can be logically divided into two main stages: the preparation of the 3-hydroxypiperidine intermediate and its subsequent coupling with 2-bromophenol.

Caption: Proposed two-stage synthesis of 3-(2-Bromophenoxy)piperidine HCl.

Experimental Protocols

Stage 1: Synthesis of 3-Hydroxypiperidine

The synthesis of 3-hydroxypiperidine can be achieved via the reduction of 3-hydroxypyridine.[2][3]

-

Reaction Setup: To a high-pressure reactor, add 3-hydroxypyridine, a suitable solvent such as water or ethanol, and a hydrogenation catalyst (e.g., 5% Rhodium on carbon).[2]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to a specified pressure (e.g., 5 MPa).[2]

-

Reaction Conditions: Heat the mixture to a designated temperature (e.g., 90°C) and stir for an extended period (e.g., 48 hours) until the reaction is complete, monitoring by a suitable technique like TLC or GC-MS.[2]

-

Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield crude 3-hydroxypiperidine.[2]

-

Purification: The crude product can be purified by distillation under reduced pressure.[4]

Stage 2: Etherification and Salt Formation

A common method for forming the aryl ether bond is the Mitsunobu reaction or a variation of the Williamson ether synthesis.

-

Reaction Setup: In an inert atmosphere, dissolve 3-hydroxypiperidine (with a protected amine if necessary), 2-bromophenol, and a phosphine reagent (e.g., triphenylphosphine) in a suitable anhydrous solvent like THF or dichloromethane.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction and perform an extractive work-up. The resulting crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified 3-(2-Bromophenoxy)piperidine free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Bromophenoxy)piperidine hydrochloride is not widely available, hazard information can be inferred from similar compounds like 3-(2-chlorophenoxy)piperidine hydrochloride.

Potential Hazards:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Potential Applications and Research Directions

The structural features of 3-(2-Bromophenoxy)piperidine hydrochloride suggest its potential as a valuable scaffold in medicinal chemistry.

Central Nervous System (CNS) Research

Many piperidine derivatives are known to interact with CNS targets. The combination of the piperidine ring and a substituted phenyl group is a common motif in compounds designed to modulate neurotransmitter systems. For instance, related bromophenyl-piperidine structures have been investigated for their potential as neuroactive agents. Research into 3-(2-Bromophenoxy)piperidine hydrochloride could explore its activity at various receptors and transporters, such as those for dopamine, serotonin, or norepinephrine.

Building Block for Drug Discovery

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The piperidine nitrogen can be functionalized, and the bromophenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. These modifications could lead to the discovery of novel compounds with a range of biological activities.

Analog for Structure-Activity Relationship (SAR) Studies

In the context of a drug discovery program centered around aryl piperidinyl ethers, this compound would be a valuable tool for elucidating structure-activity relationships. By comparing its biological activity to isomers (e.g., the 4-piperidinyl ether) and other analogs (e.g., with different halogen substitutions), researchers can gain insights into the structural requirements for target binding and efficacy.

Conclusion

3-(2-Bromophenoxy)piperidine hydrochloride is a chemical entity with significant potential for research and development in the pharmaceutical and chemical sciences. While detailed characterization in the public domain is sparse, its fundamental properties can be reliably predicted, and a robust synthesis can be proposed based on established chemical knowledge. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and researchers.

References

-

Lead Sciences. (S)-2-(4-Bromophenyl)piperidine hydrochloride. Available at: [Link]

-

PubChem. 3-(2-Bromophenoxy)piperidine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. CID 40822099. National Center for Biotechnology Information. Available at: [Link]

- International Journal of Pharmaceutical Erudition. Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Available at: https://www.pharmaerudition.org/files/Vol_03/02/05.pdf

- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

-

Arctom Scientific. CAS NO. 1220019-26-0 | 3-((2-Bromophenoxy)methyl)piperidine hydrochloride. Available at: [Link]

-

Chemsigma. 3-(3-bromophenyl)piperidine hydrochloride [1203685-53-3]. Available at: [Link]

-

CAS Common Chemistry. Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1). Available at: [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

RSC Publishing. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

PubMed Central. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Available at: [Link]

Sources

- 1. 3-(2-Bromophenoxy)piperidine | C11H14BrNO | CID 17952576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromophenyl 3-Piperidinyl Ether Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-bromophenyl 3-piperidinyl ether hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to its limited commercial availability, this document emphasizes foundational principles, proposing methodologies for its synthesis, purification, and characterization based on established chemical knowledge and data from structurally analogous compounds.

Introduction and Chemical Identity

2-Bromophenyl 3-piperidinyl ether hydrochloride is a fine chemical featuring a 2-bromophenyl group linked via an ether bond to the 3-position of a piperidine ring, formulated as a hydrochloride salt. While a specific CAS number for this compound is not readily found in major chemical catalogs, its structural isomer, 2-Bromophenyl 4-piperidinyl ether hydrochloride, is cataloged under CAS number 916889-48-0[1]. This suggests that the 3-piperidinyl isomer is a less common or potentially novel substance for which detailed public data is scarce.

The core structure combines the steric and electronic properties of a halogenated aromatic ring with the conformational flexibility and basic nitrogen atom of the piperidine heterocycle. Such motifs are of significant interest in medicinal chemistry, often serving as scaffolds for ligands targeting various receptors and enzymes in the central nervous system. For instance, related aryl piperidinyl ethers have shown affinity for histamine H3 receptors, indicating potential applications in neuropharmacology[2].

Physicochemical Properties (Predicted)

A summary of predicted and known properties for the core components is presented below. These values serve as a baseline for experimental design.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₁₁H₁₅BrClNO | Based on structure |

| Molecular Weight | 292.60 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to similar salts |

| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotics | Common for hydrochloride salts |

| pKa (Piperidine N) | ~9-10 (predicted for free base) | General piperidine derivatives |

Proposed Synthesis and Purification

The synthesis of 2-bromophenyl 3-piperidinyl ether hydrochloride can be logically approached via a multi-step pathway, beginning with commercially available starting materials. The following protocol is a proposed, robust method based on standard organic chemistry transformations.

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages: protection of the piperidine nitrogen, formation of the aryl ether bond, and final deprotection followed by salt formation.

Sources

An In-Depth Technical Guide to 2-Bromophenyl 3-piperidinyl ether hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Bromophenyl 3-piperidinyl ether hydrochloride. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the compound's properties, synthesis, analysis, and handling, grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

2-Bromophenyl 3-piperidinyl ether hydrochloride is a substituted aromatic ether derivative of piperidine. Understanding its fundamental properties is the critical first step in any research or development workflow. The hydrochloride salt form is typically employed to enhance solubility and stability for experimental use.

Table 1: Core Physicochemical Data

| Property | Data | Source |

| IUPAC Name | 3-(2-Bromophenoxy)piperidine hydrochloride | Theoretical |

| Chemical Formula | C₁₁H₁₅BrClNO | Calculated |

| Molecular Weight | 306.60 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be an off-white to pale yellow solid | Analog-Based |

| Solubility | Expected to be soluble in water, methanol, DMSO | Analog-Based |

The molecular weight is a cornerstone calculation, derived from the sum of the atomic weights of its constituent atoms (11 Carbons, 15 Hydrogens, 1 Bromine, 1 Chlorine, 1 Nitrogen, 1 Oxygen). This value is fundamental for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Chemical Structure Diagram

Caption: Structure of 2-Bromophenyl 3-piperidinyl ether hydrochloride.

Section 2: Synthesis and Purification Workflow

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution or, more commonly, a Williamson ether synthesis, followed by salt formation. The causality behind this choice is the reliability and well-documented nature of this reaction class for forming aryl ethers.

Diagram: Synthesis Workflow

Caption: Generalized workflow for synthesis and salt formation.

Protocol 2.1: Synthesis of the Free Base

Causality: An N-Boc protecting group is used on the 3-hydroxypiperidine. This is critical to prevent the piperidine nitrogen from acting as a competing nucleophile, which would lead to undesired N-arylation products. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete deprotonation of the phenol, driving the reaction forward efficiently.

-

Preparation: To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Activation: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. This forms the sodium 2-bromophenoxide intermediate.

-

Coupling: Add a solution of N-Boc-3-tosyloxypiperidine (1.1 eq) in DMF to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching & Extraction: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with ethyl acetate (3x).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-bromophenyl 3-piperidinyl ether.

Protocol 2.2: Boc Deprotection and Hydrochloride Salt Formation

Causality: A strong acid like hydrochloric acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group. Using a solution of HCl in an anhydrous solvent like diethyl ether or dioxane allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt, providing a simple and efficient final step.

-

Deprotection: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Acidification: While stirring, add a 2M solution of HCl in diethyl ether dropwise until the solution reaches approximately pH 2 (check with pH paper).

-

Precipitation: A precipitate will form upon addition of the acidic solution. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the final product, 2-Bromophenyl 3-piperidinyl ether hydrochloride, under high vacuum.

Section 3: Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence in the material's quality. This self-validating system cross-references data from orthogonal methods.

Diagram: Analytical Validation Workflow

Caption: A multi-step workflow for analytical validation.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is the gold standard for structural elucidation. The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The expected spectra should show distinct signals for the aromatic protons (with splitting patterns indicative of ortho-substitution), the piperidine ring protons, and the ether linkage proton. The integration of these signals must correspond to the number of protons in the structure.[3][4][5]

-

Sample Prep: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Analysis (¹H):

-

Look for 4 aromatic protons in the ~6.8-7.6 ppm region.

-

Identify the piperidine protons, which will likely appear as a series of complex multiplets in the ~1.5-3.5 ppm range.

-

The N-H protons of the hydrochloride salt will appear as a broad singlet, often downfield.

-

-

Analysis (¹³C):

-

Expect 11 distinct carbon signals (unless there is accidental peak overlap).

-

Aromatic carbons will be in the ~110-160 ppm range.

-

Piperidine carbons will be in the ~20-60 ppm range.

-

Protocol 3.2: Mass Spectrometry (MS)

Trustworthiness: MS directly confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). For this compound, High-Resolution Mass Spectrometry (HRMS) is preferred to confirm the exact mass, which validates the elemental composition.

-

Sample Prep: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Method: Use Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: The primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl. The expected m/z for the C₁₁H₁₄BrNO free base would be approximately 272.03 (monoisotopic mass). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be clearly visible as two peaks separated by ~2 m/z units.

Section 4: Safety and Handling

Brominated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is unavailable, guidelines for the chemical class should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid direct contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Environmental Concerns: Aromatic brominated compounds can be persistent and bioaccumulative. Avoid release into the environment and dispose of waste according to local regulations.[7][8]

References

-

Lead Sciences. (S)-2-(4-Bromophenyl)piperidine hydrochloride. Available at: [Link]

-

PubChem. CID 40822099 | C22H24BrN4O+. National Institutes of Health. Available at: [Link]

-

GOV.UK. Incident management: brominated flame retardants. Available at: [Link]

-

Chembeez. 2-(2-bromophenyl)piperidine hydrochloride, 95%. Available at: [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

LKC Switzerland. Aromatic brominated flame retardants: ECHA raises environmental concerns. Available at: [Link]

-

LANXESS. Bromine Safety Handling Guide. Available at: [Link]

-

PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. National Institutes of Health. Available at: [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

-

Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

-

PubChem. 1-(3-Bromophenyl)piperazine hydrochloride. National Institutes of Health. Available at: [Link]

- Google Patents.CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

- Google Patents.US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. National Institutes of Health. Available at: [Link]

-

Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. Available at: [Link]

-

ResearchGate. Synthesis of Poly(p‐Terphenyl N,N‐Dimethylpiperidinium)s Using Asymmetric Ketone‐Based Branching Agent. Available at: [Link]

Sources

- 1. 2-(2-bromophenyl)piperidine hydrochloride, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. echemi.com [echemi.com]

- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dollycorporation.com [dollycorporation.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Aromatic brominated flame retardants: ECHA raises environmental concerns - LKC Switzerland [lkc-ltd.com]

An In-depth Technical Guide to 2-Bromophenyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Pharmacological Prospects

This guide provides a comprehensive technical overview of 2-Bromophenyl 3-piperidinyl ether hydrochloride, a molecule of interest within the broader class of phenylpiperidine ethers. These compounds are significant in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.[1][2][3][4] This document will delve into the chemical structure, a plausible synthetic route, potential pharmacological activities, and the analytical methods required for its characterization, drawing upon established chemical principles and data from structurally related analogues.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Bromophenyl 3-piperidinyl ether hydrochloride is defined by a 2-bromophenyl group linked via an ether bond to the 3-position of a piperidine ring, with the piperidine nitrogen protonated to form a hydrochloride salt.

IUPAC Name: 3-(2-Bromophenoxy)piperidine hydrochloride Molecular Formula: C₁₁H₁₅BrClNO Molecular Weight: 292.60 g/mol

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 2-Bromophenyl 3-piperidinyl ether hydrochloride.

Predicted Physicochemical Properties

| Property | Predicted Value |

| logP | 3.2 |

| Topological Polar Surface Area | 21.3 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and await experimental verification.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-Bromophenyl 3-piperidinyl ether is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol.[5][6][7][8][9] This approach is well-suited for forming the aryl ether linkage. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

The proposed synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for 2-Bromophenyl 3-piperidinyl ether hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(2-bromophenoxy)piperidine

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in a suitable solvent such as toluene, add 2-bromophenol (1.1 eq), a copper(I) iodide catalyst (0.1 eq), and a base like potassium carbonate (2.0 eq).

-

The reaction mixture is heated to reflux and stirred under an inert atmosphere for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield N-Boc-3-(2-bromophenoxy)piperidine.

Step 2: Deprotection of the Boc Group

-

The purified N-Boc-3-(2-bromophenoxy)piperidine from the previous step is dissolved in a suitable solvent like dichloromethane.

-

An excess of trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 3-(2-bromophenoxy)piperidine.

Step 3: Formation of the Hydrochloride Salt

-

The free base, 3-(2-bromophenoxy)piperidine, is dissolved in a minimal amount of a suitable solvent like diethyl ether.

-

A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 2-Bromophenyl 3-piperidinyl ether hydrochloride as a solid.

Inferred Pharmacological Profile

While the specific pharmacological profile of 2-Bromophenyl 3-piperidinyl ether hydrochloride is not yet documented, the presence of the phenylpiperidine scaffold suggests potential activity within the central nervous system (CNS).[1][2][3] Derivatives of phenylpiperidine are known to interact with a variety of receptors, including opioid, dopamine, and serotonin receptors.[10][11][12]

The bromophenyl moiety can influence the compound's lipophilicity and its ability to engage in halogen bonding, which may affect its binding affinity and selectivity for specific biological targets. For instance, some bromophenyl-containing compounds exhibit antagonist activity at histamine H1 receptors.[13]

Given these structural features, it is plausible that 2-Bromophenyl 3-piperidinyl ether hydrochloride could modulate neurotransmitter systems. A potential, hypothetical mechanism of action could involve its binding to a G-protein coupled receptor (GPCR), thereby influencing downstream signaling cascades.

Below is a generalized diagram of a potential GPCR signaling pathway that could be modulated by this compound.

Caption: A potential GPCR signaling pathway modulated by a phenylpiperidine ligand.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, structure, and purity of the synthesized 2-Bromophenyl 3-piperidinyl ether hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the methine proton at the 3-position of the piperidine ring, and the methylene protons of the piperidine ring. The protons on the nitrogen-adjacent carbons will likely appear as broad multiplets. The chemical shifts and coupling patterns would be crucial for structural elucidation.[14][15][16]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule, including the six aromatic carbons and the five piperidine carbons. The carbon bearing the bromine atom and the carbon involved in the ether linkage would have characteristic chemical shifts.[14]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[17][18][19][20] This results in two molecular ion peaks (M⁺ and M+2) of similar intensity.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be developed for purity assessment.[21][22][23] A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would likely provide good separation. UV detection would be suitable due to the presence of the aromatic ring.

Expected Analytical Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 6.8-7.6 ppm), a multiplet for the -O-CH- proton (approx. 4.0-4.5 ppm), and signals for the piperidine ring protons (approx. 1.5-3.5 ppm). |

| ¹³C NMR | Signals for aromatic carbons (approx. 110-160 ppm), a signal for the C-O carbon (approx. 70-80 ppm), and signals for the piperidine carbons (approx. 20-55 ppm). |

| Mass Spec. | Molecular ion peaks corresponding to the free base, showing the characteristic isotopic pattern for bromine (M⁺ and M+2 in a ~1:1 ratio). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method conditions. |

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, overview of 2-Bromophenyl 3-piperidinyl ether hydrochloride. Based on established chemical knowledge, a viable synthetic route has been proposed, and its likely physicochemical and pharmacological properties have been inferred. The analytical methods described provide a solid framework for its future synthesis and characterization.

Further research is warranted to synthesize this compound and experimentally validate the predictions made in this guide. Subsequent pharmacological screening could uncover novel biological activities, potentially leading to the development of new therapeutic agents. The structure-activity relationships of this and related compounds could also be a fruitful area of investigation for drug discovery professionals.

References

-

PubChem. 1-(3-Bromophenyl)piperazine hydrochloride. Available from: [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available from: [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

Lead Sciences. (S)-2-(4-Bromophenyl)piperidine hydrochloride. Available from: [Link]

- Froelich, O., & De, B. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 27(9), 1157–1162.

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

- Google Patents. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

- Wang, T., Cuny, G. D., & Stein, R. L. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron letters, 51(3), 548–550.

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

ACS Publications. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Available from: [Link]

-

The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

- Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of medicinal chemistry, 25(2), 145–152.

- Google Books. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives.

- Google Patents. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto.

-

SpectraBase. Piperidine. Available from: [Link]

-

PubChem. Bromodiphenhydramine Hydrochloride. Available from: [Link]

-

MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available from: [Link]

-

American Chemical Society. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available from: [Link]

-

Chembeez. 2-(2-bromophenyl)piperidine hydrochloride, 95%. Available from: [Link]

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

- Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith, A., Zhang, H., & Torhan, A. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028–3033.

-

ResearchGate. The Ullmann Ether Condensation. Available from: [Link]

- Cignarella, G., Barlocco, D., Gaviraghi, G., & Pinna, G. A. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Il Farmaco; edizione scientifica, 42(1), 17–31.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromodiphenhydramine Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 16. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. ijper.org [ijper.org]

- 23. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

"2-Bromophenyl 3-piperidinyl ether hydrochloride" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Bromophenyl 3-piperidinyl ether hydrochloride

Introduction

2-Bromophenyl 3-piperidinyl ether hydrochloride is a heterocyclic compound featuring a bromophenyl group linked via an ether bond to a piperidine ring. Such aryl piperidinyl ether scaffolds are of significant interest to researchers and drug development professionals as they are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The strategic placement of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry.

This guide provides a detailed examination of a robust and logical synthetic pathway for the preparation of 2-Bromophenyl 3-piperidinyl ether hydrochloride. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and offer insights grounded in established chemical principles to ensure both clarity and reproducibility for scientists in the field.

Retrosynthetic Analysis and Strategic Approach

The core of the target molecule is an aryl ether linkage. A retrosynthetic disconnection of the C-O bond between the phenyl and piperidinyl moieties suggests two primary synthetic strategies: the Williamson Ether Synthesis and the Buchwald-Hartwig C-O coupling. This guide will focus on a pathway leveraging a modified Williamson ether synthesis, a classic and reliable method for ether formation.

Our forward synthesis strategy is designed in four key stages:

-

Protection of the Piperidine Nitrogen: The secondary amine of the 3-hydroxypiperidine starting material must be protected to prevent it from competing as a nucleophile in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is selected for its stability in basic conditions and its facile removal under acidic conditions.

-

Formation of the Aryl Ether Bond: The crucial C-O bond will be formed by reacting the protected N-Boc-3-hydroxypiperidine with 2-bromophenol. This will be achieved via a Williamson ether synthesis, a nucleophilic substitution (S_N2) reaction.

-

Deprotection of the Piperidine Nitrogen: The Boc protecting group is removed to reveal the secondary amine.

-

Formation of the Hydrochloride Salt: The final step involves the protonation of the piperidine nitrogen with hydrochloric acid to yield the stable and often crystalline hydrochloride salt.

This multi-step approach ensures high selectivity and control over the chemical transformations, leading to the desired product in good yield and purity.

Visualized Synthesis Pathway

The overall synthetic route from 3-hydroxypiperidine and 2-bromophenol to the final product is illustrated below.

Caption: Overall 4-step synthesis pathway for 2-Bromophenyl 3-piperidinyl ether hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

Expertise & Experience: The protection of the secondary amine in 3-hydroxypiperidine is critical. The Boc group is ideal as it is introduced under basic or neutral conditions, which are compatible with the free hydroxyl group. It forms a stable carbamate that prevents the nitrogen from acting as a nucleophile or base in the next step. Dichloromethane (DCM) is a common solvent, and the reaction proceeds smoothly at room temperature.[1][2]

Protocol:

-

To a stirred solution of 3-hydroxypiperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(2-bromophenoxy)piperidine via Williamson Ether Synthesis

Expertise & Experience: This step is the cornerstone of the synthesis, forming the key C-O ether bond. The Williamson ether synthesis is a classic S_N2 reaction.[3][4][5][6] To facilitate this, the hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an aryl halide. In this modified approach, we will deprotonate the more acidic 2-bromophenol to form the phenoxide, which will then react with N-Boc-3-hydroxypiperidine that has been activated with a leaving group (e.g., tosylate). However, a more direct and modern approach involves a palladium-catalyzed Buchwald-Hartwig C-O coupling, which can directly couple an alcohol with an aryl bromide.[7][8] For this guide, we will detail the more traditional and accessible Williamson approach.

A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to solvate the cation and leave the alkoxide nucleophile highly reactive.[5][9]

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of N-Boc-3-hydroxypiperidine (1.0 equiv.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, allowing for the formation of the sodium alkoxide.

-

To this mixture, add a solution of 2-bromofluorobenzene or a similarly activated aryl halide (1.1 equiv.) in anhydrous DMF. Correction: The starting material is 2-bromophenol. A more standard Williamson approach is to react the phenoxide with an alkyl halide. Therefore, the protocol is adjusted.

-

Revised Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-bromophenol (1.1 equiv.) in anhydrous DMF.

-

Cool to 0 °C and add sodium hydride (NaH, 1.2 equiv.) portion-wise. Stir for 1 hour at room temperature to form the sodium 2-bromophenoxide.

-

In a separate flask, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM. Cool to 0 °C and add tosyl chloride (1.1 equiv.) portion-wise. Stir for 2-4 hours to form N-Boc-3-tosyloxypiperidine.

-

Add the solution of the 2-bromophenoxide (from step 2) to the N-Boc-3-tosyloxypiperidine solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain N-Boc-3-(2-bromophenoxy)piperidine.

-

Steps 3 & 4: Deprotection of N-Boc Group and Hydrochloride Salt Formation

Expertise & Experience: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. Using a solution of HCl in an anhydrous solvent like 1,4-dioxane or isopropanol accomplishes both the deprotection and the formation of the hydrochloride salt in a single, efficient step.[10][11][12] This method is often preferred as the resulting hydrochloride salt is typically a crystalline solid that can be easily isolated and purified by filtration.

Protocol:

-

Dissolve the purified N-Boc-3-(2-bromophenoxy)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

-

Cool the solution to 0 °C.

-

Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

A precipitate will typically form during the reaction. If not, the product can be precipitated by adding diethyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield the final product, 2-Bromophenyl 3-piperidinyl ether hydrochloride, as a stable salt.

Workflow Visualization and Data Summary

Experimental Workflow: Williamson Ether Synthesis

Caption: Step-by-step workflow for the key ether formation reaction.

Quantitative Data Summary (Representative)

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product Purity (Typical) |

| 1 | 3-Hydroxypiperidine | Boc₂O, Et₃N | DCM | 90-98% | >95% (NMR) |

| 2 | N-Boc-3-hydroxypiperidine | 2-Bromophenol, NaH, TsCl | DMF, DCM | 65-80% | >97% (HPLC) |

| 3/4 | N-Boc-3-(2-bromophenoxy)piperidine | 4M HCl in Dioxane | Dioxane/EtOAc | 92-99% | >98% (HPLC) |

Conclusion

The synthesis of 2-Bromophenyl 3-piperidinyl ether hydrochloride can be reliably achieved through a well-designed four-stage process. This guide outlines a pathway centered on a robust N-Boc protection strategy, followed by a key Williamson ether synthesis, and concluding with an efficient one-pot deprotection and salt formation. The provided protocols are based on established and trusted chemical transformations, and the mechanistic discussions offer the necessary scientific context for researchers to adapt and optimize these procedures. This molecule serves as a valuable building block, and a thorough understanding of its synthesis is essential for its application in advanced drug discovery and development programs.

References

- US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.

- WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine . Preprints.org. [Link]

-

Williamson Ether Synthesis . J&K Scientific LLC. [Link]

-

Williamson Ether Synthesis . Chem-Station Int. Ed. [Link]

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Williamson Ether Synthesis . Chemistry Steps. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. reddit.com [reddit.com]

- 11. jgtps.com [jgtps.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

"2-Bromophenyl 3-piperidinyl ether hydrochloride" discovery and history

An In-depth Technical Guide to 2-Bromophenyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromophenyl 3-piperidinyl ether hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While a detailed historical record of its specific discovery is not prominent in public literature, its structural motifs are present in numerous patented and researched pharmacologically active agents. This document details its chemical identity, proposes robust synthetic pathways based on established organic chemistry principles, and discusses its potential applications as a key intermediate in the synthesis of novel therapeutics. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Structural Characterization

2-Bromophenyl 3-piperidinyl ether hydrochloride is a secondary amine salt. The core structure consists of a 2-bromophenyl group linked via an ether bond to the 3-position of a piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for handling and further chemical reactions.

-

IUPAC Name: 3-(2-Bromophenoxy)piperidine hydrochloride

-

Chemical Formula: C₁₁H₁₅BrClNO

-

Molecular Weight: 292.60 g/mol

-

CAS Number: Not definitively assigned in public databases.

Structural Diagram

Caption: Chemical Structure of 3-(2-Bromophenoxy)piperidine hydrochloride.

Discovery and Historical Context

The specific discovery of 2-Bromophenyl 3-piperidinyl ether hydrochloride is not well-documented as a standalone event. Instead, its existence and relevance are inferred from its role as a potential synthetic intermediate. The aryloxy-piperidine motif is a common scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). Patents for antipsychotic and analgesic agents frequently describe molecules where a substituted phenyl ring is linked to a piperidine or piperazine core via an ether or alkyl chain.[1] For instance, compounds like 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, used in antipsychotic drug development, feature a similar heteroaryl-piperidine linkage.[1] Therefore, the "history" of this compound is intrinsically linked to the broader history of developing such therapeutic agents, where it serves as a valuable building block.

Synthetic Methodologies

The synthesis of 2-Bromophenyl 3-piperidinyl ether hydrochloride can be achieved through several established organic chemistry reactions. The most logical and widely applicable approach is a nucleophilic substitution reaction to form the ether bond, followed by deprotection and salt formation.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-step process:

-

Ether Formation: Coupling of 2-bromophenol with a suitably protected 3-hydroxypiperidine.

-

Deprotection: Removal of the amine protecting group from the piperidine nitrogen.

-

Salt Formation: Reaction with hydrochloric acid to yield the final hydrochloride salt.

Caption: Proposed synthetic workflow for 2-Bromophenyl 3-piperidinyl ether hydrochloride.

Experimental Protocol: Mitsunobu Reaction Pathway

This protocol describes the synthesis starting from 2-bromophenol and N-Boc-3-hydroxypiperidine. The Mitsunobu reaction is advantageous for its mild conditions and high efficiency in forming C-O bonds.

Step 1: Synthesis of N-Boc-3-(2-bromophenoxy)piperidine

-

To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq.), 2-bromophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected intermediate, N-Boc-3-(2-bromophenoxy)piperidine.

Step 2: Synthesis of 3-(2-Bromophenoxy)piperidine (Free Base)

-

Dissolve the purified N-Boc-3-(2-bromophenoxy)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-(2-bromophenoxy)piperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a 1M or 2M solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate will form. Continue addition until the solution becomes slightly acidic (test with pH paper).

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product, 2-Bromophenyl 3-piperidinyl ether hydrochloride, as a stable solid.

Physicochemical Properties

The following table summarizes key physicochemical properties. Data is often derived from supplier information or computational models in the absence of extensive primary literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrClNO | - |

| Molecular Weight | 292.60 g/mol | PubChem (Calculated) |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water, methanol (predicted) | - |

| Topological Polar Surface Area | 21.3 Ų | ECHEMI[2] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |

| Rotatable Bond Count | 2 | ECHEMI[2] |

Applications in Drug Discovery

The primary value of 2-Bromophenyl 3-piperidinyl ether hydrochloride lies in its utility as a chemical building block for creating more complex molecules with potential therapeutic value. The presence of two key reactive sites—the secondary amine of the piperidine ring and the bromine atom on the phenyl ring—allows for diverse subsequent chemical modifications.

Caption: Potential derivatization pathways for the core scaffold.

-

N-Functionalization: The secondary amine is a nucleophile and can be readily functionalized via N-alkylation or N-arylation to introduce various side chains. These side chains are often crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

-

Aryl Bromide Cross-Coupling: The 2-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the construction of large and structurally complex libraries of compounds for high-throughput screening.

Given the prevalence of the aryloxy-piperidine scaffold in CNS-active drugs, this intermediate is a valuable precursor for synthesizing novel ligands for targets such as dopamine, serotonin, or opioid receptors.

Conclusion

2-Bromophenyl 3-piperidinyl ether hydrochloride represents a strategically important, yet under-documented, chemical intermediate. While it lacks a storied discovery, its value is evident from its potential to serve as a versatile scaffold in the synthesis of novel, pharmacologically relevant compounds. The synthetic routes detailed in this guide are robust and based on well-established chemical principles, providing a clear pathway for its preparation. For researchers in medicinal chemistry, this compound offers a reliable starting point for the exploration of new chemical space in the ongoing search for improved therapeutics.

References

- (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

- (2013). Preparation method of 2-bromophenylhydrazine hydrochloride.

- Temple, Jr. et al. (1981).

- (1988). Heterocyclic compounds.

- (1990). N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments.

- BLDpharm. (n.d.). (S)-2-(3-Bromophenyl)piperidine hydrochloride.

- (2021). Synthetic method of 1-(4-bromophenyl) piperidine.

- (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- Synblock. (n.d.). CAS 1820684-20-5 | 2-(3-Bromophenyl)piperidine hydrochloride.

- Buyck, C. et al. (2015). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC.

- (2013). Synthesis of bromobenzene: 64. The Royal Society of Chemistry.

- PubChem. (n.d.). 1-(3-Bromophenyl)piperazine hydrochloride.

- (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7).

- (2010). Process for preparing bupropion hydrochloride.

- Fluorochem. (n.d.). 2-Bromophenyl-(2-chlorobenzyl)ether.

- ECHEMI. (n.d.). 2-Bromophenyl 4-piperidinyl ether hydrochloride.

- ChemicalBook. (n.d.). 2-(3-bromophenyl)piperidine hydrochloride.

- (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.

- (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

- PubChem. (n.d.). 2-(3-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride.

- (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- (2018). File:Synthesis of bromobenzene 2.png. Wikimedia Commons.

Sources

A Framework for Elucidating the Potential Mechanism of Action of 2-Bromophenyl 3-piperidinyl ether hydrochloride

An In-Depth Technical Guide

Abstract

2-Bromophenyl 3-piperidinyl ether hydrochloride is a synthetic molecule featuring a piperidine ring, a core moiety in numerous centrally-acting pharmaceuticals.[1][2] While specific pharmacological data for this compound is not prevalent in current literature, its structural components—a brominated phenyl ring linked via an ether to a piperidine scaffold—provide a strong basis for forming a testable hypothesis regarding its mechanism of action. Drawing from structure-activity relationships of analogous compounds, we propose a primary mechanism centered on the modulation of monoamine transporters, specifically the dopamine (DAT) and norepinephrine (NET) transporters.[3][4] A secondary, parallel mechanism involving interaction with sigma (σ) receptors is also hypothesized, given the prevalence of the piperidine scaffold in high-affinity sigma receptor ligands.[5][6] This guide presents a comprehensive, step-by-step experimental framework designed to rigorously investigate these potential mechanisms, providing researchers with the necessary protocols and rationale to characterize the neuropharmacological profile of this compound.

Introduction and Rationale

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine heterocycle is one of the most significant synthetic fragments in medicinal chemistry, integral to the design of drugs targeting the central nervous system (CNS).[7] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved metabolic stability, modulation of lipophilicity, and the capacity to present a basic nitrogen atom for critical interactions with biological targets.[2] This scaffold is a cornerstone of pharmaceuticals ranging from antipsychotics to analgesics and psychostimulants, highlighting its versatility in molecular recognition within the CNS.

Structural Features of 2-Bromophenyl 3-piperidinyl ether hydrochloride

The subject of this guide is a molecule defined by three key features:

-

A Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom, capable of being protonated at physiological pH.

-

A Phenyl Ether Moiety: An aromatic phenyl group linked to the piperidine via a flexible ether bond.

-

Ortho-Bromine Substitution: A bromine atom positioned at the 2- (ortho-) position of the phenyl ring.

This combination of a piperidine core and a substituted phenyl ring is characteristic of ligands that interact with monoamine transporters and sigma receptors.

Formulating a Testable Hypothesis: Lessons from Structural Analogs

The most direct path to elucidating a novel compound's mechanism is to analyze its structural similarity to well-characterized molecules.

-

Monoamine Transporter Interaction: Studies on substituted analogs of methylphenidate, a well-known DAT and NET inhibitor, have shown that halogen substitution on the phenyl ring can significantly enhance binding affinity. Specifically, ortho- and meta-bromo derivatives of methylphenidate display higher affinity for both DAT and NET compared to the unsubstituted parent compound.[3][4] This strongly suggests that the 2-bromophenyl moiety of our target compound may drive potent interactions with these transporters. The primary function of these transporters is to clear dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of this process elevates extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and stimulants.[8]

-

Sigma Receptor Affinity: The piperidine ring is a well-established pharmacophore for sigma receptors (σ1 and σ2), a unique class of intracellular chaperone proteins that modulate a wide array of signaling pathways, including those involving ion channels and GPCRs.[5] Numerous high-affinity σ1 ligands, such as (+)-pentazocine and PRE-084, feature a substituted piperidine ring. The potential for 2-Bromophenyl 3-piperidinyl ether hydrochloride to bind to these receptors presents a plausible secondary mechanism that could significantly influence its overall pharmacological effect.

Based on this evidence, we posit a dual-action hypothesis :

-

Primary Mechanism: Inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Secondary Mechanism: Allosteric modulation or direct binding at σ1 and/or σ2 receptors.

The following sections provide a detailed experimental roadmap to test this hypothesis.

Investigating the Primary Hypothesis: Monoamine Transporter Modulation

The first line of investigation is to determine if and how the compound interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is achieved through a two-tiered approach: initial binding assays to determine affinity (Ki) followed by functional uptake assays to measure potency (IC50).

Experimental Workflow: Monoamine Transporter Profiling

The logical flow for this investigation involves first confirming a binding interaction and then characterizing its functional consequence.

Caption: Workflow for Monoamine Transporter Characterization.

Tier 1 Protocol: Radioligand Binding Assays

Causality: Competitive radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter. This experiment measures the ability of the unlabeled test compound to displace a known, high-affinity radioligand from its binding site. A low Ki value indicates high binding affinity. This step is critical to confirm a direct interaction before proceeding to more complex functional assays.

Detailed Step-by-Step Methodology:

-

Tissue Preparation:

-

Homogenize brain regions rich in the target transporter (e.g., rat striatum for DAT, frontal cortex for NET, brainstem for SERT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane homogenate, assay buffer, and the specific radioligand.

-

Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a high concentration of a known displacing ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Experimental Wells: Add all components of the total binding wells plus a range of concentrations of "2-Bromophenyl 3-piperidinyl ether hydrochloride" (e.g., 0.1 nM to 10 µM).

-

-

Incubation:

-

Incubate the plates for a defined period at a specific temperature to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C, depending on the radioligand).

-

-

Harvesting and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Predicted Binding Affinities

The results of these assays should be compiled into a clear, comparative table.

| Target Transporter | Radioligand | Test Compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |

| DAT | [³H]WIN 35,428 | Experimental Value | Cocaine | ~250 |

| NET | [³H]Nisoxetine | Experimental Value | Desipramine | ~1.5 |

| SERT | [³H]Paroxetine | Experimental Value | Fluoxetine | ~1.0 |

Tier 2 Protocol: Synaptosomal Uptake Assays

Causality: While binding assays confirm affinity, they do not reveal the functional consequence (e.g., inhibition, agonism). Synaptosomal uptake assays provide this crucial information by measuring the compound's ability to block the transport of a radioactive neurotransmitter substrate into isolated nerve terminals (synaptosomes). This directly tests the compound's potency as a reuptake inhibitor.

Detailed Step-by-Step Methodology:

-

Synaptosome Preparation: Prepare synaptosomes from the same brain regions as used for binding assays, typically by homogenization in a sucrose buffer followed by differential centrifugation.

-

Assay Setup:

-

Pre-incubate synaptosomes with a range of concentrations of "2-Bromophenyl 3-piperidinyl ether hydrochloride" for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter substrate (e.g., 10 nM [³H]Dopamine).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

-

-

Data Analysis:

-

Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.

-

Define 100% uptake as the amount measured in the absence of any inhibitor and 0% uptake as that measured in the presence of a saturating concentration of a standard inhibitor (e.g., cocaine for DAT).

-

Plot the percentage of inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC50 value.

-

Investigating the Secondary Hypothesis: Sigma Receptor Interaction

Contingent on the results of the monoamine transporter screens, or as a parallel investigation, assessing affinity for σ1 and σ2 receptors is a logical next step. A high affinity for these receptors could indicate a polypharmacological profile with unique therapeutic potential.

Experimental Workflow: Sigma Receptor Profiling

The approach is similar to the transporter assays, focusing on competitive radioligand binding to determine affinity for each sigma receptor subtype.

Caption: Workflow for Sigma Receptor Affinity Screening.

Protocol: Sigma Receptor Binding Assays